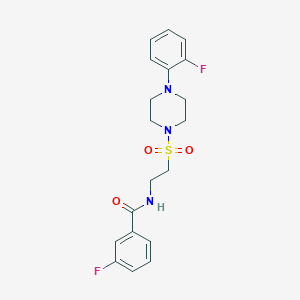

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3S/c20-16-5-3-4-15(14-16)19(25)22-8-13-28(26,27)24-11-9-23(10-12-24)18-7-2-1-6-17(18)21/h1-7,14H,8-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDYYKRFYMWKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the sulfonylated piperazine and a fluorinated benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

The biological activity of 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is primarily attributed to its interactions with specific receptors in the central nervous system, particularly dopamine receptors. Research indicates that compounds with similar structures exhibit selective binding to dopamine D3 receptors (D3R), which are implicated in various neuropsychiatric disorders.

Binding Affinity and Selectivity

Studies suggest that modifications in the piperazine structure significantly affect the binding affinity for D3R compared to D2 receptors (D2R). For example, compounds lacking certain functional groups exhibited a dramatic decrease in D3R selectivity, indicating that structural integrity is crucial for optimal receptor interaction.

Pharmacological Studies

Dopamine Receptor Interaction : The compound has been evaluated for its binding affinity at dopamine receptors, demonstrating selective binding to D3R over D2R. This selectivity is essential for developing treatments for disorders like schizophrenia and Parkinson's disease.

Enzyme Inhibition : The sulfonamide moiety may facilitate interactions with various enzymes, potentially leading to inhibitory effects on pathways involved in neurotransmitter metabolism. This could result in altered dopamine levels, contributing to its therapeutic effects.

Case Studies

- Selective D3R Ligand : A study involving analogs of this compound highlighted its potential as a selective D3R ligand, with some derivatives showing over 1000-fold selectivity for D3R compared to D2R. This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists.

- Synthesis and Biological Evaluation : Another research effort focused on the synthesis and biological evaluation of similar piperazine derivatives indicated promising results in modulating receptor activity, supporting the hypothesis that structural variations can lead to significant differences in biological outcomes.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Key Findings |

|---|---|

| Dopamine Receptor Binding | High selectivity for D3R over D2R |

| Enzyme Interaction | Potential inhibition of neurotransmitter metabolism |

| Structural Variations | Significant impact on biological activity |

Mecanismo De Acción

The mechanism of action of 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () :

- Structure : Fluorobenzamide conjugated to a thienylidene ring.

- Physical Data : Single-crystal X-ray structure (R factor = 0.034) reveals planar benzamide and dihydrothienylidene moieties with mean C–C bond length 0.003 Å .

- Comparison : The thienylidene sulfur introduces electron-rich regions absent in the target compound’s sulfonyl group. Planarity in this analogue may favor π-π stacking interactions, whereas the target’s piperazine-sulfonyl chain could enhance solubility.

Actividad Biológica

Molecular Formula

- C : 27

- H : 24

- F : 3

- N : 3

- O : 4

- S : 1

IUPAC Name

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Structural Representation

The compound features a benzamide backbone with a sulfonyl group and a piperazine moiety, which are known to influence its biological properties.

Research indicates that compounds similar to 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide may interact with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

Pharmacological Effects

- Antidepressant Activity

- Antitumor Activity

- Neuroprotective Effects

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of a related compound in a rodent model of depression. The results indicated a significant reduction in depressive-like behaviors following treatment, correlating with increased serotonin levels in the brain.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.